Cas no 1675-66-7 (Adelmidrol)
Adelmidrol Chemical and Physical Properties
Names and Identifiers
-
- Nonanediamide,N1,N9-bis(2-hydroxyethyl)-
- Adelmidrol
- N,N'-bis(2-hydroxyethyl)nonanediamide
- AC1L42EL
- Adelmidrol [INN]
- Azelainsaeure-bis-(2-hydroxy-aethylamid)
- CHEMBL2105967
- N,N1-bis(2-hydroxyethyl)-nonandiamide
- N,N'-Bis-(2-hydroxy-aethyl)-nonandiamid
- N,N'-bis(2-hydroxyethyl)-nonandiamide
- N,N'-bis-(2-hydroxyethyl)-nonandiamide
- N,N'-bis-(2-hydroxy-ethyl)-nonanediamide
- NSC27132
- UNII-1BUC3685QU
- AdelMitrol
- NSC 27132
- 1BUC3685QU
- BCP24910
- AK547525
- Nonanediamide, N,N'-bis(2-hydroxyethyl)-
- AB01563184_01
- BAA67566
- CS-4543
- SR-01000944279-1
- Q15633949
- SCHEMBL636771
- FT-0778179
- AS-56183
- N1,N9-Bis(2-hydroxyethyl)nonanediamide
- NS00124271
- AKOS028111150
- C73226
- HY-B1026
- CCG-213729
- 1675-66-7
- ADELMIDROL [WHO-DD]
- DTXSID10168302
- s6551
- NSC-27132
- EX-A1239
- SR-01000944279
- DTXCID1090793
- Adelmidrol?
- GLXC-10414
- adelmidrolum
- BRD-K78097265-001-01-6
-
- MDL: MFCD00868853
- Inchi: 1S/C13H26N2O4/c16-10-8-14-12(18)6-4-2-1-3-5-7-13(19)15-9-11-17/h16-17H,1-11H2,(H,14,18)(H,15,19)
- InChI Key: PAHZPHDAJQIETD-UHFFFAOYSA-N
- SMILES: O=C(CCCCCCCC(NCCO)=O)NCCO
Computed Properties
- Exact Mass: 274.18938
- Monoisotopic Mass: 274.189
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 12
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.3
- Topological Polar Surface Area: 98.7
Experimental Properties
- Color/Form: Solid powder
- Density: 1.097±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 132-134 ºC
- Boiling Point: 596.4°Cat760mmHg
- Flash Point: 314.5°C
- Refractive Index: 1.492
- Solubility: Dissolution (60 g/l) (25 º C),
- PSA: 98.66
- LogP: 0.71590
Adelmidrol Security Information
- Signal Word:Warning
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Adelmidrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A247540-5mg |
Adelmidrol |
1675-66-7 | 5mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A247540-10mg |
Adelmidrol |
1675-66-7 | 10mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A247540-25mg |
Adelmidrol |
1675-66-7 | 25mg |
$ 87.00 | 2023-04-19 | ||
| MedChemExpress | HY-B1026-10mM*1mLinDMSO |
Adelmidrol |
1675-66-7 | ≥98.0% | 10mM*1mLinDMSO |
¥660 | 2023-07-26 | |
| MedChemExpress | HY-B1026-100mg |
Adelmidrol |
1675-66-7 | ≥98.0% | 100mg |
¥600 | 2024-05-25 | |
| ChemScence | CS-4543-100mg |
Adelmidrol |
1675-66-7 | >98.0% | 100mg |
$72.0 | 2022-04-27 | |
| DC Chemicals | DC10745-100 mg |
Adelmidrol |
1675-66-7 | >98% | 100mg |
$200.0 | 2022-03-01 | |
| DC Chemicals | DC10745-250 mg |
Adelmidrol |
1675-66-7 | >98% | 250mg |
$400.0 | 2022-03-01 | |
| DC Chemicals | DC10745-1 g |
Adelmidrol |
1675-66-7 | >98% | 1g |
$800.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QI718-25mg |
Adelmidrol |
1675-66-7 | 98+% | 25mg |
310CNY | 2021-05-08 |
Adelmidrol Suppliers
Adelmidrol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Adelmidrol
Recent Advances in Adelmidrol (CAS: 1675-66-7) Research: A Comprehensive Review
Adelmidrol (CAS: 1675-66-7), a synthetic derivative of azelaic acid and a member of the aliamide family, has garnered significant attention in recent years for its potential therapeutic applications in inflammatory and immune-mediated disorders. This research briefing synthesizes the latest findings on Adelmidrol, focusing on its mechanism of action, preclinical and clinical studies, and emerging applications in dermatology, pain management, and beyond.
Recent studies have elucidated Adelmidrol's dual mechanism as both a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist and an endocannabinoid system modulator. A 2023 study published in Biochemical Pharmacology demonstrated its ability to upregulate palmitoylethanolamide (PEA) levels while inhibiting NF-κB signaling pathways, providing a molecular basis for its anti-inflammatory effects. This positions Adelmidrol uniquely among synthetic anti-inflammatory compounds with potential for treating chronic inflammatory conditions.
In dermatological applications, a multicenter clinical trial (2024) reported in the Journal of Dermatological Science showed significant improvement in atopic dermatitis symptoms with topical Adelmidrol formulations (2% concentration). The compound's ability to restore skin barrier function while modulating mast cell activation suggests advantages over traditional corticosteroids, particularly for long-term management of chronic skin conditions.
Emerging research highlights Adelmidrol's neuroprotective potential. A 2024 preclinical study in Neuropharmacology demonstrated its efficacy in reducing neuropathic pain through modulation of the endocannabinoid system and TRPV1 receptors. These findings open new avenues for developing non-opioid analgesics targeting chronic pain syndromes, with phase II clinical trials currently underway in Europe.
From a pharmaceutical development perspective, recent advances in Adelmidrol formulation technology have addressed previous challenges with bioavailability. Novel nanoemulsion and liposomal delivery systems (patented in 2023) have shown enhanced transdermal and mucosal absorption, expanding potential administration routes beyond topical applications.
Safety profile evaluations continue to support Adelmidrol's favorable risk-benefit ratio. The European Medicines Agency's 2023 assessment confirmed its classification as a well-tolerated compound with minimal systemic absorption and no significant drug-drug interactions reported to date. This safety profile, combined with its multimodal mechanism, positions Adelmidrol as a promising candidate for various therapeutic applications.
Looking forward, ongoing research is exploring Adelmidrol's potential in ocular inflammation, periodontal disease, and as an adjunct in cancer supportive care. The compound's unique combination of anti-inflammatory, immunomodulatory, and tissue-protective properties suggests broad therapeutic potential that warrants further investigation through rigorous clinical trials.
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